molecular formula C21H29ClFN3O B4581897 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE

2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE

Cat. No.: B4581897
M. Wt: 393.9 g/mol
InChI Key: LPUDVMXTBFGEQG-UHFFFAOYSA-N
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Description

2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a chlorofluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the substituted piperazine intermediate.

    Acetamide Formation: The intermediate is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of acetic anhydride to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitrating agents (HNO3) or halogenating agents (Br2, Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used in studies investigating the interaction of piperazine derivatives with various biological targets.

    Industrial Applications: It may find use in the synthesis of more complex molecules for industrial purposes, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action for 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorofluorophenyl group may enhance binding affinity and specificity, while the acetamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
  • 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
  • 2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Uniqueness

The presence of both chlorine and fluorine atoms in the aromatic ring of 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE makes it unique compared to its analogs. This dual substitution can significantly impact its chemical reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClFN3O/c22-19-7-4-8-20(23)18(19)15-25-11-13-26(14-12-25)16-21(27)24-10-9-17-5-2-1-3-6-17/h4-5,7-8H,1-3,6,9-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUDVMXTBFGEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE
Reactant of Route 2
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2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE
Reactant of Route 3
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2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE
Reactant of Route 4
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2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE
Reactant of Route 6
2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE

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